3-Borono-5-hydroxybenzoic acid
Description
3-Borono-5-hydroxybenzoic acid (C₇H₆BFO₄) is an organoboron compound featuring a boronic acid (-B(OH)₂) group at the 3-position and a hydroxyl (-OH) group at the 5-position on a benzoic acid backbone. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds. Its unique structure enables applications in synthesizing complex molecules, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-borono-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9,12-13H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFQWXHHINIGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-5-hydroxybenzoic acid typically involves the bromination of 5-hydroxybenzoic acid. One common method includes the reaction of 5-hydroxybenzoic acid with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Borono-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form 5-hydroxybenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
3-Borono-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Borono-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table highlights key structural analogs and their properties:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Effects: The boronic acid group enhances reactivity in cross-coupling reactions, while electron-withdrawing groups (e.g., -NO₂ in 3-Carboxy-5-nitrophenylboronic acid) increase electrophilicity, improving coupling efficiency .
- Stability: 3-Borono-4-methylbenzoic acid exhibits greater steric protection due to the methyl group, enhancing stability under normal conditions but requiring avoidance of strong acids/bases .
- Synthesis Efficiency: 3-Borono-5-fluorobenzoic acid achieves a 75.5% yield via a two-step synthesis, suggesting cost-effectiveness for industrial applications .
Biological Activity
3-Borono-5-hydroxybenzoic acid (3-BHBA) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its applications in medicinal chemistry. This article reviews the biological activity of 3-BHBA, focusing on its mechanisms, effects on various pathogens, and potential therapeutic uses.
This compound is characterized by the following molecular structure:
- Chemical Formula : C7H7B(OH)3O3
- Molecular Weight : 169.94 g/mol
- CAS Number : 140472-69-1
The biological activity of 3-BHBA can be attributed to its ability to interact with various biological targets. As a boronic acid derivative, it can form reversible covalent bonds with diols and other nucleophiles, influencing enzymatic activities and cellular processes. This property is particularly relevant in the context of bacterial infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-BHBA, particularly against multidrug-resistant bacteria such as Acinetobacter baumannii.
Case Study: Inhibition of Biofilm Formation
A study evaluated the effects of 3-Hydroxybenzoic acid (3-HBA), closely related to 3-BHBA, on A. baumannii. The findings indicated that at a sub-inhibitory concentration of 0.078 mg/mL, 3-HBA significantly reduced biofilm formation by:
- 61.22% in A. baumannii strain LSAB-04
- 59.21% in strain LSAB-06
Additionally, extracellular polymeric substance (EPS) production decreased by 64% and 58.31% , respectively, indicating a substantial impact on the virulence attributes of these clinical isolates .
Cytotoxicity Studies
The cytotoxic effects of 3-BHBA were assessed using the MTT assay on MCF-7 human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with a reduction of 43.67% at a concentration of 0.078 mg/mL . This suggests that while 3-BHBA has antimicrobial potential, it may also exhibit cytotoxicity that warrants further investigation.
Comparative Biological Activity
To better understand the biological activity of 3-BHBA, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity (MCF-7) |
|---|---|---|---|
| This compound | Boronic acid derivative | Moderate | Moderate |
| 3-Hydroxybenzoic acid | Hydroxybenzoic acid | High | Low |
| Phenazine-1-carboxylic acid esters | Ester derivatives | High | Variable |
Research Findings and Future Directions
The current research indicates that compounds like 3-BHBA can disrupt biofilm formation and impact bacterial virulence factors significantly. However, further studies are needed to explore:
- The precise mechanism by which 3-BHBA interacts with bacterial cells.
- Its potential as an adjunct therapy in treating infections caused by resistant strains.
- The development of derivatives with enhanced selectivity and reduced cytotoxicity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Borono-5-hydroxybenzoic acid in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .
-
Ventilation : Ensure adequate airflow, as boronic acids may release hazardous vapors under heating or reaction conditions .
-
Storage : Store in a cool, dry place away from incompatible materials (e.g., strong acids/bases, oxidizing agents) .
-
First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
- Data Table :
| Hazard Type | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral/Skin/Inhalation) | Category 4 | Avoid ingestion, use PPE, and work in ventilated areas |
Q. How can researchers purify this compound to achieve >95% purity for synthetic applications?
- Methodological Answer :
-
Recrystallization : Use a solvent system of ethanol/water (3:1 v/v) due to the compound’s moderate solubility in polar solvents. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
-
Column Chromatography : Employ silica gel with a hexane/ethyl acetate (1:1) mobile phase. Collect fractions and validate purity using -NMR (δ 8.2–7.5 ppm for aromatic protons) .
- Data Table :
| Purification Method | Solvent System | Purity Achieved | Analytical Validation |
|---|---|---|---|
| Recrystallization | Ethanol/Water | 95% | HPLC (Retention time: 6.2 min) |
| Column Chromatography | Hexane/EtOAc | 97% | -NMR (Integration ratio) |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR is critical for confirming the boronic acid moiety (expected δ ~30 ppm). - and -NMR identify aromatic protons and carboxylic acid groups .
- FT-IR : Look for B-OH stretching (~3200 cm) and carboxylic acid C=O (~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M-H] at m/z 195.02) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?
- Methodological Answer :
- Catalyst Selection : Test Pd(PPh) or PdCl(dppf) in DMF/HO (3:1) at 80°C. Monitor reaction progress via TLC .
- Base Compatibility : Avoid strong bases (e.g., NaOH) due to boronic acid degradation; use KCO or CsCO .
- Workflow :
Pre-dry reagents to minimize hydrolysis.
Optimize stoichiometry (1:1.2 boronic acid:aryl halide).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
